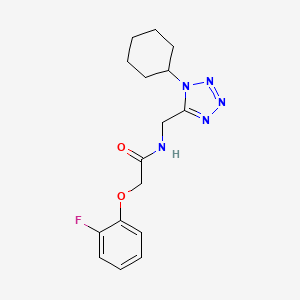

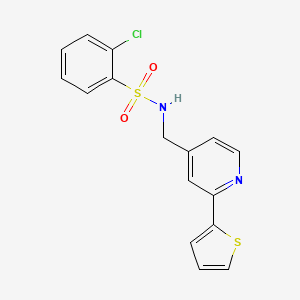

![molecular formula C23H18N4O3 B2931134 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide CAS No. 361173-83-3](/img/structure/B2931134.png)

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .

Synthesis Analysis

A common method for synthesizing quinazoline derivatives involves a CuI-catalyzed Ullmann N-arylation starting from easily available starting materials . This method is operationally simple and enables the C–C bond cleavage and triple C–N bond formation .Molecular Structure Analysis

The molecular structure of quinazoline derivatives often involves a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives often involve a CuI-catalyzed Ullmann N-arylation starting from easily available starting materials . This practical transition-metal-free method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

The compound, also known as N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide, has been used in the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones . These compounds have been synthesized under metal-free and solvent-free conditions, which is beneficial for minimizing waste generation .

Cyclooxygenase-2 Inhibitors

Another application of this compound, also known as N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide, is in the development of selective Cyclooxygenase-2 inhibitors . These inhibitors have potential applications in the treatment of inflammation and pain .

Green Chemistry

The compound, also known as HMS601H21, has been used in green chemistry . It has been used in the synthesis of benzimidazole derivatives under environmentally friendly conditions .

Drug Discovery

The compound, also known as ChemDiv1_398670, has been used in drug discovery . ChemDiv, a company that uses this compound, has successfully completed hundreds of leads, candidates, and new drug programs to treat various diseases .

Antioxidant and Antibacterial Activities

The compound, also known as 3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide, has been used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities .

Indole Derivatives

The compound has been used in the synthesis of indole derivatives . Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mecanismo De Acción

Target of Action

The primary targets of the compound, also known as “ChemDiv1_005103”, “Oprea1_398670”, “3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide”, “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide”, or “HMS601H21”, are currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Safety and Hazards

The safety and hazards associated with quinazoline derivatives can also vary widely depending on their specific structures. Some quinazoline derivatives have been found to exhibit cytotoxicity , but specific information on “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide” is not available.

Propiedades

IUPAC Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c1-29-15-11-14(12-16(13-15)30-2)22(28)26-23-25-18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)27(21)23/h3-13H,1-2H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSAHGOJPGDMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

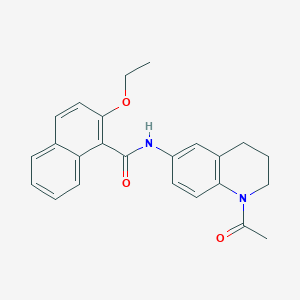

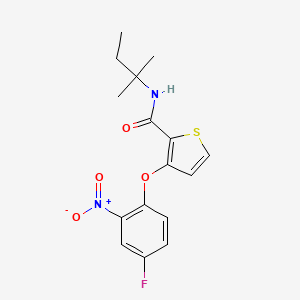

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931054.png)

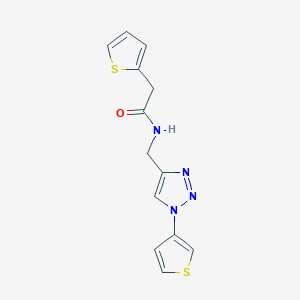

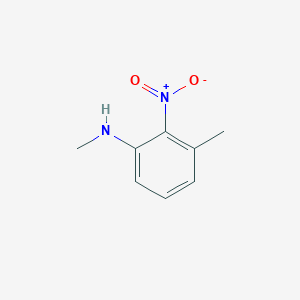

![3-(1-((3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2931055.png)

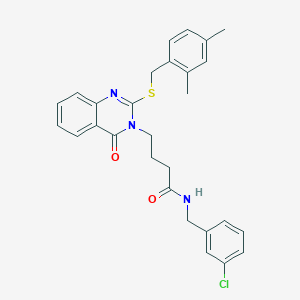

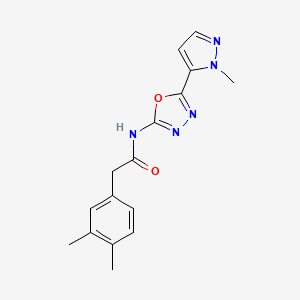

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931056.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine](/img/structure/B2931063.png)

![2-((4-Chlorophenoxy)methyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2931065.png)